![molecular formula C24H21FN6O2 B2430626 3-(4-フルオロフェニル)-N-{3-[6-(モルホリン-4-イル)ピリダジン-3-イル]フェニル}-1H-ピラゾール-5-カルボキサミド CAS No. 1240261-87-3](/img/structure/B2430626.png)

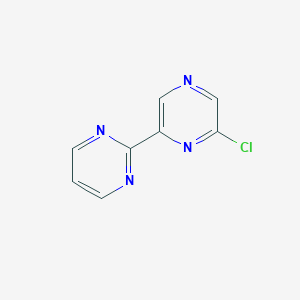

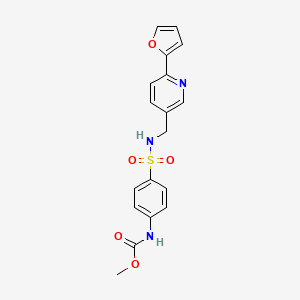

3-(4-フルオロフェニル)-N-{3-[6-(モルホリン-4-イル)ピリダジン-3-イル]フェニル}-1H-ピラゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O2 and its molecular weight is 444.47. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗乳がん活性

ピラゾールとその誘導体は、多様な生物活性を有するため、医薬品化学において重要な役割を果たしています。特に、それらは抗がん作用の可能性について研究されています。この化合物は、フッ素化されたピラゾールコアを有するため、抗乳がん剤として有望です。 分子ドッキング研究は、それがヒトエストロゲンα受容体(ERα)に、ネイティブリガンドである4-OHTと同等の結合親和性を有することを示唆しています 。さらなる研究では、乳がん細胞株におけるその有効性を調査することができます。

その他の潜在的な用途

上記分野に加えて、研究者は、ピラゾールのこのコンテキストにおける報告された活性から、肝がん(HePG-2)細胞に対するその効果を調査することができます。さらに、市販の薬であるセレコキシブのCOX-2阻害活性から、シクロオキシゲナーゼ-2(COX-2)との相互作用が関連する可能性があります。

これらの潜在的な用途を検証するには、さらなる実験的研究と臨床試験が必要です。 この化合物の合成、特性評価、およびin vitro/in vivo評価は、その多面的な特性の包括的な理解に貢献するでしょう . 🌟

作用機序

Target of Action

The primary target of this compound, also known as 5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide, is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity.

Biochemical Pathways

These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical processes in the development and progression of diseases such as breast cancer .

Pharmacokinetics

The presence of a fluorine atom in the compound might enhance its metabolic stability and increase its binding affinity to the protein–ligand complex .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα. If it acts as an agonist, it might stimulate cell proliferation and other estrogen-dependent responses. If it acts as an antagonist, it might inhibit these responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the compound amount but reduced somewhat with temperature

特性

IUPAC Name |

5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14,21-22,28-29H,10-13,15H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOUNTNELYWTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine](/img/structure/B2430543.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2430546.png)

![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430548.png)

![5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2430550.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)

![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)